7-Ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Triazines can be synthesized through several methods. One common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine .Molecular Structure Analysis
Triazines have a six-membered ring with three nitrogen atoms and three carbon atoms. The nitrogen atoms are dispersed in the ring, leading to a symmetrical structure .Chemical Reactions Analysis
Triazines can undergo a variety of chemical reactions, including electrophilic substitution and nucleophilic substitution. They can also act as ligands in coordination chemistry .Physical And Chemical Properties Analysis
Triazines are generally stable compounds. They are aromatic and have a planar geometry. They can exhibit different physical and chemical properties based on their substitution patterns .Scientific Research Applications
Antitumor Activity and Biological Effects
Research on similar heterocyclic compounds indicates significant interest in their antitumor activity. For instance, compounds derived from purino and triazine frameworks have been investigated for their antitumor properties. Studies have found that modifications of these frameworks, such as alkylamination, can yield compounds with promising biological activities, including antitumor effects against specific leukemia cells. No potent vascular relaxing effects were observed in some derivatives, suggesting specificity in their biological activities (T. Ueda et al., 1987). Additionally, novel syntheses leading to triazines and triazepines have shown potential as anti-tumor agents against human breast cell MCF-7 line and liver carcinoma cell line HepG2 (M. G. Badrey & S. M. Gomha, 2012).
Antiviral and Antimicrobial Activities
Compounds within this chemical framework have also been studied for their antiviral activities. The synthesis and evaluation of imidazo[1,2-a]-s-triazine nucleosides have shown moderate activity against specific viruses at non-toxic dosage levels, highlighting the potential for developing new antiviral agents from these structures (S. H. Kim et al., 1978).
Chemical Synthesis and Material Science Applications
The synthesis and study of methyl rearrangements in methoxy-triazines in both solid and liquid states have provided insights into the thermal behavior and potential material science applications of such compounds. These studies explore the mechanisms of methyl transfer and rearrangement, contributing to the understanding of chemical reactions that could be pivotal in designing new materials (Eidit Handelsman-Benory et al., 2000).
Mechanism of Action
The mechanism of action of triazine-based compounds can vary widely depending on their structure and the functional groups they carry. Some triazine derivatives have been found to exhibit biological activity, such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-ethyl-1-(2-methoxyethyl)-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-5-18-12(21)10-11(17(3)14(18)22)15-13-19(10)8-9(2)16-20(13)6-7-23-4/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQQWNKFYQIKGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C3N2CC(=NN3CCOC)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18593387 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.